5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a pyrazole ring, followed by the incorporation of the sulfonyl chloride group. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with difluoromethylating agents under specific conditions to introduce the difluoromethyl group. Subsequently, the sulfonyl chloride group is introduced through sulfonylation reactions using reagents such as chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve efficient production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The difluoromethyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
Scientific Research Applications
5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and sulfonyl chlorides, such as:
- 5-(trifluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
- 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness
The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-(difluoromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2O2S/c1-3-5(14(7,12)13)4(6(8)9)11(2)10-3/h6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRJPJDMPCGEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)Cl)C(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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